N-Methylserotonin N-Methylserotonin N-Methylserotonin, also known as lopac-M-1514, belongs to the class of organic compounds known as serotonins. Serotonins are compounds containing a serotonin moiety, which consists of an indole that bears an aminoethyl a position 2 and a hydroxyl group at position 5. N-Methylserotonin is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Methylserotonin has been primarily detected in blood. Within the cell, N-methylserotonin is primarily located in the cytoplasm. N-Methylserotonin and S-adenosylhomocysteine can be biosynthesized from serotonin and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methylserotonin is involved in the tryptophan metabolism pathway. Outside of the human body, N-methylserotonin can be found in citrus. This makes N-methylserotonin a potential biomarker for the consumption of this food product.
N-methylserotonin is a member of the class of tryptamines that is serotonin in which one of the hydrogens attached to the primary amino group is replaced by a methyl group. It has a role as a plant metabolite and a human metabolite. It is a member of phenols and a member of tryptamines. It derives from a serotonin.
Brand Name: Vulcanchem
CAS No.: 1134-01-6
VCID: VC20952018
InChI: InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3
SMILES: CNCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

N-Methylserotonin

CAS No.: 1134-01-6

Cat. No.: VC20952018

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methylserotonin - 1134-01-6

Specification

CAS No. 1134-01-6
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol
Standard InChI InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3
Standard InChI Key ASUSBMNYRHGZIG-UHFFFAOYSA-N
SMILES CNCCC1=CNC2=C1C=C(C=C2)O
Canonical SMILES CNCCC1=CNC2=C1C=C(C=C2)O

Introduction

Chemical Structure and Properties

N-Methylserotonin (3-[2-(methylamino)ethyl]-1H-indol-5-ol) is a derivative of serotonin with a methyl group attached to the amine nitrogen. This structural modification significantly alters its pharmacological profile while maintaining core serotonergic properties.

Molecular Characteristics

N-Methylserotonin is characterized by the following chemical and physical properties:

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
IUPAC Name3-[2-(methylamino)ethyl]-1H-indol-5-ol
Molecular Weight190.246 g/mol
Hydrogen Bond Acceptors2
Hydrogen Bond Donors3
XLogP0.7
Lipinski's RuleSatisfies all criteria
The compound is classified as a tryptamine alkaloid and belongs to the broader class of organic compounds known as serotonins . It is considered a very strong basic compound based on its pKa values, which influences its pharmacokinetic properties and tissue distribution . The chemical structure of N-Methylserotonin features the indole ring system characteristic of tryptamine derivatives, with hydroxylation at position 5 and a methylated aminoethyl side chain at position 3.

Physical and Chemical Behavior

N-Methylserotonin demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . For laboratory and research purposes, it is recommended to store the compound at 2-8°C in tightly sealed containers, where it can maintain stability for up to 24 months . When preparing solutions, it is advisable to use them on the same day whenever possible, though stock solutions stored as aliquots at -20°C remain usable for approximately two weeks .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

N-Methylserotonin is biosynthesized through N-methylation of serotonin, catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT) . This enzymatic process utilizes S-adenosylmethionine as the methyl donor, resulting in the formation of N-methylserotonin and S-adenosylhomocysteine . The INMT enzyme was initially identified for its role in synthesizing dimethyltryptamine, an endogenous hallucinogen, but has subsequently been shown to have broader substrate specificity, including serotonin .

Natural Sources

N-Methylserotonin has been detected in various biological sources:

  • Plants: Actaea racemosa (black cohosh), Zanthoxylum piperitum, and citrus fruits .

  • Animals: Green and Golden Bell Frog (Litoria aurea) and toad secretions, particularly from Bufo bufo gargarizans Cantor .

  • Fungi: Various species of Amanita mushrooms .

  • Mammals: Endogenous N-methylserotonin has been observed in rodents colonized with human gut bacterial strains .

Microbial Liberation from Dietary Sources

Recent research has revealed a fascinating mechanism by which human gut microbiota can liberate N-methylserotonin from dietary sources, particularly orange fiber . This process, termed "microbial mining," involves the action of specific gut bacteria, notably Bacteroides ovatus, on plant fibers derived from food processing byproducts . The liberation of N-methylserotonin appears to correlate with the expression of polysaccharide utilization loci that target pectins, demonstrating a complex interplay between microbial metabolism, dietary components, and host physiology .

Pharmacological Properties

Receptor Binding Profile

N-Methylserotonin exhibits significant affinity for multiple serotonin receptors, with particularly high binding constants for the following:

ReceptorAffinityNotes
5-HT₇High affinity (IC₅₀ ≤ 2 nM)Displays agonist activity
5-HT₁ₐHigh affinity (IC₅₀ ≤ 2 nM)Shows selectivity and agonist activity
5-HT₁ᵦInteraction detectedRat variant
5-HT₂ᶜInteraction detectedHuman variant
5-HT₆Interaction detectedRat variant
D₁ₐ dopamine receptorInteraction detectedHuman variant
The binding profile of N-methylserotonin demonstrates both similarities and notable differences compared to the parent compound serotonin. The methylation of the amine group appears to enhance selectivity for certain receptor subtypes while maintaining high binding affinity .

Reuptake Inhibition

Beyond direct receptor interactions, N-methylserotonin functions as a potent serotonin reuptake inhibitor . This activity potentially prolongs serotonergic neurotransmission by preventing the reuptake of serotonin into presynaptic neurons, a mechanism shared with many clinically utilized antidepressant medications.

Metabolism

Metabolic Pathways

The metabolism of N-methylserotonin closely parallels that of serotonin . Research with human liver microsomes has identified several key metabolic pathways and intermediates:

  • Primary metabolism occurs through monoamine oxidase A (MAO-A), forming 5-hydroxyindole acetaldehyde .

  • Secondary metabolism of 5-hydroxyindole acetaldehyde generates:

    • 5-hydroxytryptophol (predominantly in the presence of NADPH)

    • 5-hydroxyindole acetic acid (via chemical disproportionation in the absence of NADPH)

Enzyme Kinetics

The kinetic parameters for N-methylserotonin metabolism by human recombinant MAO-A demonstrate remarkable similarity to those for serotonin, indicating comparable substrate efficiency:

SubstrateKₘ (μM)Vₘₐₓ (pmol/min/pmol MAO-A)Vₘₐₓ/Kₘ
N-methylserotonin123 ± 1050.9 ± 4.20.414
Serotonin191 ± 1582.2 ± 6.90.430
These data suggest that N-methylserotonin and serotonin are equally effective substrates for MAO-A, with the metabolic efficiency (Vₘₐₓ/Kₘ) being nearly identical for both compounds . This metabolic similarity has important implications for the pharmacokinetic profile and duration of action of N-methylserotonin in vivo.

Physiological Effects

Effects in Gnotobiotic Mouse Models

Administration of N-methylserotonin to germ-free mice has revealed several significant physiological effects:

  • Reduced adiposity, suggesting potential metabolic benefits .

  • Altered liver glycogenesis, indicating effects on glucose metabolism and energy storage .

  • Shortened gut transit time, which may influence digestive function and nutrient absorption .

  • Changed expression of genes regulating circadian rhythm in both liver and colon, suggesting broader systemic effects on diurnal regulatory mechanisms .
    These findings highlight the potential of N-methylserotonin to influence multiple physiological systems, particularly those related to metabolism, digestion, and circadian regulation.

Anti-inflammatory Effects

Research has demonstrated that N-methylserotonin possesses significant anti-inflammatory properties. Specifically, it exerts an antiendotoxin inflammatory effect via suppression of the TLR4/MyD88/NF-κB and TLR4/MyD88/MAPKs signaling pathways . This mechanism suggests potential applications in conditions characterized by excessive inflammatory responses or dysregulated immune function.

Analgesic Activity

Indole alkaloidal amines (IAAs), including N-methylserotonin, extracted from toad venom have demonstrated significant analgesic activities at doses of 5, 15, and 45 mg/kg in vivo . This finding suggests potential therapeutic applications in pain management, though further research is needed to fully characterize the analgesic profile and mechanism of action.

Future Research Directions

Therapeutic Applications

The unique pharmacological profile of N-methylserotonin suggests several potential therapeutic applications that warrant further investigation:

  • Treatment of psychiatric and neurological disorders through its interaction with serotonin receptors and reuptake inhibition .

  • Management of inflammatory conditions via its demonstrated anti-inflammatory mechanisms .

  • Metabolic disorders, given its effects on adiposity and liver glycogenesis in animal models .

  • Regulation of circadian rhythm disturbances, based on its influence on circadian gene expression .

Dietary Interventions

The discovery of microbial liberation of N-methylserotonin from orange fiber suggests innovative approaches to harnessing this compound's beneficial effects through dietary interventions . Future research could focus on:

  • Development of prebiotic formulations optimized for N-methylserotonin liberation by gut microbiota.

  • Identification of additional dietary sources containing either N-methylserotonin or its precursors.

  • Engineering of probiotic strains with enhanced capacity for N-methylserotonin liberation from dietary components.

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